Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Mode of Action
It’s worth noting that thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Biochemical Pathways
Thiophene derivatives have been known to interact with various biochemical pathways, influencing a variety of biological and physiological functions .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with appropriate amines and esters under controlled conditions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various catalysts to facilitate the formation of the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylate group to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives. These products can be further utilized in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
This compound is unique due to its specific substitution pattern and potential biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 2-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S2/c1-16-11(15)6-4-5-17-10(6)13-9(14)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWXWKRNQJVKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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